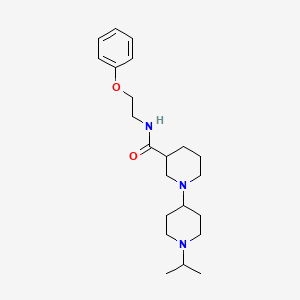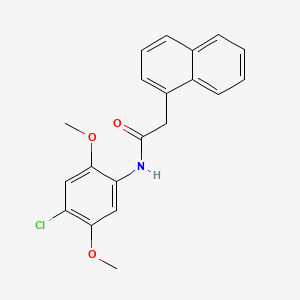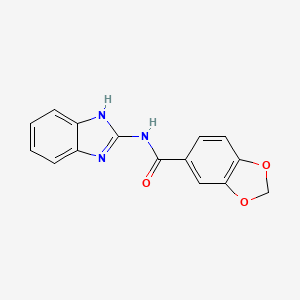
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been shown to have a high affinity for the cannabinoid receptor CB2. In
Mechanism of Action
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is a selective CB2 receptor agonist, which means it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of immune function and inflammation. Activation of the CB2 receptor by 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has also been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. However, one of the limitations of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more water-soluble analogs of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. Another area of research is the investigation of the potential use of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in combination with other drugs or therapies should be explored.
Synthesis Methods
The synthesis of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone with 2-bromoethyl phenyl ether to produce 1-(2-bromoethyl)-4-piperidone. This intermediate is then reacted with isopropylamine to yield 1-isopropyl-4-(2-bromoethyl)piperidine. The final step involves the reaction of this intermediate with phenoxyacetic acid to produce 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide.
Scientific Research Applications
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and cancer.
properties
IUPAC Name |
N-(2-phenoxyethyl)-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18(2)24-14-10-20(11-15-24)25-13-6-7-19(17-25)22(26)23-12-16-27-21-8-4-3-5-9-21/h3-5,8-9,18-20H,6-7,10-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXBBSDCFPZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzyl-1-piperazinyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B6037975.png)
![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6037988.png)
![1-[2-(4-benzyl-1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B6038003.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)